molecular formula C13H10ClNO2S B14202538 N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide CAS No. 860954-24-1

N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14202538
CAS No.: 860954-24-1
M. Wt: 279.74 g/mol
InChI Key: YUSFHDWRZUKWJU-UHFFFAOYSA-N
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Description

N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide moiety linked to a thiophene ring via a chloro-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of benzoyl chloride with thiophene-2-carboxylic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final benzamide product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
  • N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]propionamide
  • N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]butyramide

Uniqueness

N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzamide moiety enhances its ability to interact with biological targets, while the thiophene ring contributes to its stability and reactivity.

Properties

CAS No.

860954-24-1

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74 g/mol

IUPAC Name

N-(1-chloro-2-oxo-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H10ClNO2S/c14-12(11(16)10-7-4-8-18-10)15-13(17)9-5-2-1-3-6-9/h1-8,12H,(H,15,17)

InChI Key

YUSFHDWRZUKWJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)Cl

Origin of Product

United States

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